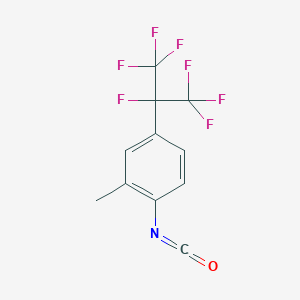
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is a specialized organic compound characterized by the presence of a heptafluoroisopropyl group and a methyl group attached to a phenyl ring, which is further bonded to an isocyanate functional group
准备方法
The synthesis of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate typically involves the reaction of 4-(Heptafluoroisopropyl)-2-(methyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: Participates in [4+1] cycloaddition reactions with conjugated heterodienes to form heterocyclic compounds.
Substitution Reactions: Can undergo substitution reactions at the aromatic ring, especially under electrophilic conditions.
Common reagents used in these reactions include amines, alcohols, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
作用机制
The mechanism of action of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate involves its reactivity towards nucleophiles, leading to the formation of stable covalent bonds. This reactivity is primarily due to the electron-withdrawing effect of the heptafluoroisopropyl group, which enhances the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate can be compared with other phenyl isocyanates such as:
Phenyl isocyanate: Lacks the heptafluoroisopropyl and methyl groups, making it less reactive and less specialized.
4,4’-Methylenebis(phenyl isocyanate): Contains two isocyanate groups and is widely used in the production of polyurethanes.
4-(Trifluoromethylthio)phenyl isocyanate: Contains a trifluoromethylthio group, which imparts different reactivity and applications.
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of the heptafluoroisopropyl group, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1-isocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F7NO/c1-6-4-7(2-3-8(6)19-5-20)9(12,10(13,14)15)11(16,17)18/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDPWCXWGQXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













